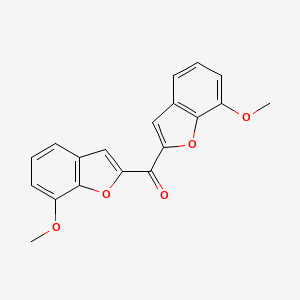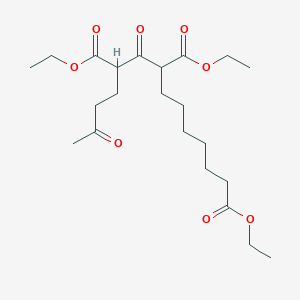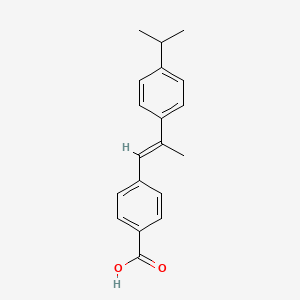
Benzoic acid, 4-(2-(4-(1-methylethyl)phenyl)-1-propenyl)-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-(2-(4-(1-methylethyl)phenyl)-1-propenyl)-, (E)- is an organic compound with a complex structure. It is a derivative of benzoic acid, featuring a propenyl group substituted at the para position of the benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-(2-(4-(1-methylethyl)phenyl)-1-propenyl)-, (E)- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include benzoic acid and 4-(1-methylethyl)phenylpropenyl.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies and automation ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(2-(4-(1-methylethyl)phenyl)-1-propenyl)-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Benzoic acid, 4-(2-(4-(1-methylethyl)phenyl)-1-propenyl)-, (E)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer effects.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-(2-(4-(1-methylethyl)phenyl)-1-propenyl)-, (E)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical processes.
Modulating Signaling Pathways: The compound may influence signaling pathways that regulate cell growth, differentiation, and apoptosis.
Interacting with Cellular Components: It can interact with cellular components such as membranes and proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-(1-methylethyl)-: This compound has a similar structure but lacks the propenyl group.
Cinnamic acid: It has a similar propenyl group but differs in the substitution pattern on the benzene ring.
Phenylpropanoic acid: This compound shares the propenyl group but has different functional groups attached to the benzene ring.
Uniqueness
Benzoic acid, 4-(2-(4-(1-methylethyl)phenyl)-1-propenyl)-, (E)- is unique due to its specific substitution pattern and the presence of both the isopropyl and propenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
101506-72-3 |
|---|---|
Molecular Formula |
C19H20O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
4-[(E)-2-(4-propan-2-ylphenyl)prop-1-enyl]benzoic acid |
InChI |
InChI=1S/C19H20O2/c1-13(2)16-8-10-17(11-9-16)14(3)12-15-4-6-18(7-5-15)19(20)21/h4-13H,1-3H3,(H,20,21)/b14-12+ |
InChI Key |
GVCNXRYSMNOMGN-WYMLVPIESA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C(=C/C2=CC=C(C=C2)C(=O)O)/C |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


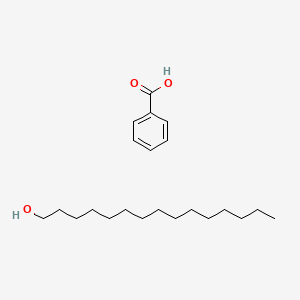

![10-[2-(2-Methoxyethoxy)ethoxy]-2,5,8,12,15,18-hexaoxanonadecane](/img/structure/B14343661.png)

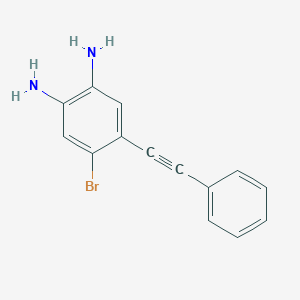
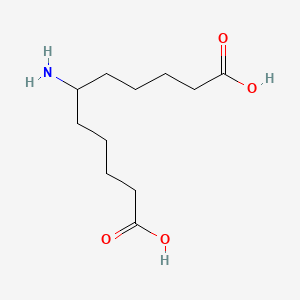

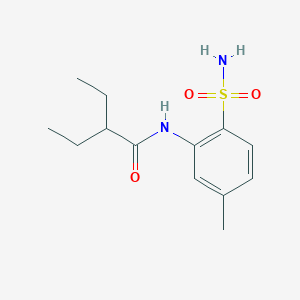
silane](/img/structure/B14343692.png)
![2-{3-[(2-Aminopyridin-3-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14343700.png)
![11-thia-13,15,16-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2,4,6,8,12,14-heptaene](/img/structure/B14343709.png)
